molecular formula C9H7ClN2O2S B3373668 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 1011398-17-6

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B3373668
CAS No.: 1011398-17-6
M. Wt: 242.68 g/mol
InChI Key: ZFTFSIFSNPVQLO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 4-chlorophenyl group and the thiadiazine ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenesulfonamide with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its herbicidal and pesticidal properties.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but differ in their ring structure and properties.

    Triazoles: Another class of heterocyclic compounds with diverse biological activities.

    Quinolines: Nitrogen-containing bicyclic compounds with significant medicinal applications.

Uniqueness

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide is unique due to the presence of the 4-chlorophenyl group and the thiadiazine ring, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-8-3-1-7(2-4-8)9-5-6-11-15(13,14)12-9/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFSIFSNPVQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS(=O)(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 3
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 4
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 5
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

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